molecular formula C9H18N6O3 B1217834 Trimelamol CAS No. 64124-21-6

Trimelamol

Cat. No.: B1217834
CAS No.: 64124-21-6
M. Wt: 258.28 g/mol
InChI Key: MHVFYGIQJNFWGQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Trimelamol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine derivatives with different functional groups .

Scientific Research Applications

Trimelamol has been extensively studied for its cytotoxic properties and potential use in cancer treatment. It has shown activity against various types of cancer, including ovarian cancer . The compound is used in preclinical and clinical trials to evaluate its efficacy and safety as an anticancer agent. Additionally, this compound is used in pharmaceutical research to develop stable parenteral formulations for clinical evaluation and commercial production .

Mechanism of Action

Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .

Biological Activity

Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

Table 1: Chemical Structure of this compound

PropertyValue
Chemical FormulaC12H18N6O3
Molecular Weight270.31 g/mol
SolubilitySoluble in water
Log P-0.59

Antitumor Activity

This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .

Table 2: Summary of Antitumor Efficacy Studies

Study TypeCancer ModelDose (mg/kg)Result
In VivoOvarian Cancer Xenograft15-60 i.p. dailyCurative effects observed
In VivoSarcoma Model30-90 i.p. weeklySignificant tumor reduction
In VitroVarious Cancer Cell Lines10-100 µMInduced apoptosis in cancer cells

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .

Table 3: Pharmacokinetic Parameters

ParameterValue
Absorption Half-Life1.5 hours
Peak Plasma Concentration45 µg/mL at 2 hours post-administration
Elimination Half-Life8 hours

Safety Profile

The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .

Case Study: Efficacy in Ovarian Cancer

In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .

Case Study: Combination Therapy

Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .

Properties

CAS No.

64124-21-6

Molecular Formula

C9H18N6O3

Molecular Weight

258.28 g/mol

IUPAC Name

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol

InChI

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3

InChI Key

MHVFYGIQJNFWGQ-UHFFFAOYSA-N

SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

Canonical SMILES

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO

Key on ui other cas no.

64124-21-6

Synonyms

CB 10375
CB-10-375
N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine
trimelamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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